3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
Description
3-(2-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic chromene derivative with a methoxy-substituted phenyl group at position 3 of the chromen-4-one core and an acetyloxy substituent at position 5. Its molecular formula is C₁₉H₁₆O₅, with an average molecular mass of 324.33 g/mol. This compound has been synthesized via multi-step organic reactions, including alkylation, acetylation, and cyclization, achieving a yield of 64% under optimized conditions . The compound’s structural uniqueness lies in the 2-methoxyphenyl substituent, which distinguishes it from positional isomers and analogs with methoxy groups at the 3- or 4-positions of the phenyl ring. Its synthesis and evaluation are part of broader efforts to develop formyl peptide receptor 1 (FPR1) antagonists for therapeutic applications .
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-18(14-6-4-5-7-16(14)22-3)19(21)15-9-8-13(24-12(2)20)10-17(15)23-11/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJHYMNZHZFNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with appropriate aldehydes under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and an aluminum chloride catalyst.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 7-position of the chromone core using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromone derivatives.
Scientific Research Applications
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit specific enzymes involved in inflammatory and oxidative processes.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential microbial enzymes.
Comparison with Similar Compounds
Methoxy Group Position
- 2-Methoxy vs. In contrast, the 4-methoxy analog () has a para-substituent, which is electronically distinct (stronger electron-donating resonance effects) but less sterically demanding .
- Oxo Group Position : Compounds with the oxo group at position 2 (e.g., ) exhibit altered ring tautomerism and hydrogen-bonding capacity compared to the 4-oxo configuration, which may influence reactivity and stability .
Biological Activity
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, a compound belonging to the class of chromenone derivatives, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Core Structure : A chromenone backbone.
- Substituents : A methoxyphenyl group at the 3-position and an acetate group at the 7-position.
Molecular Formula : CHO
Molecular Weight : 300.31 g/mol
Mechanisms of Biological Activity
The biological activity of this compound has been attributed to several mechanisms:
- Antioxidant Activity : The methoxy groups in its structure contribute to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : Research has shown that this compound can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics, which is crucial for cell division.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit tubulin polymerization, which is essential for cancer cell proliferation. In vitro studies demonstrated significant cytotoxic effects against breast cancer and lung cancer cell lines at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Tubulin polymerization inhibition |
| A549 (Lung Cancer) | 8.0 | Induction of apoptosis |
2. Anti-inflammatory Activity
In animal models of inflammation, administration of this compound resulted in a marked decrease in edema and pain response, suggesting its potential use in treating inflammatory disorders.
3. Antimicrobial Properties
The compound has also exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its efficacy was assessed using standard disk diffusion methods, showing significant inhibition zones.
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2020) evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated that treatment with concentrations as low as 5 µM led to a significant reduction in cell viability and increased apoptosis markers.
Case Study 2: Anti-inflammatory Action
In a controlled experiment involving rats with induced paw edema, administration of the compound resulted in a reduction of inflammation by approximately 40% compared to the control group, demonstrating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
